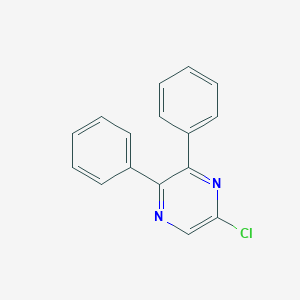

5-Chloro-2,3-diphenylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGNCPVAXWZTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394713 | |

| Record name | 5-chloro-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-66-0 | |

| Record name | 5-chloro-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,3-Diphenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2,3-diphenylpyrazine (CAS No: 41270-66-0). This chlorinated diphenylpyrazine derivative is a valuable building block in medicinal chemistry and agrochemical research.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, including the prostacyclin receptor agonist Selexipag.[2][3] The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the creation of complex molecular architectures.[3]

Physicochemical and Structural Properties

This compound is typically a solid, with its appearance ranging from white to yellow or orange crystalline powder.[1][4][5] Key quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 41270-66-0 | [1][2][4] |

| Molecular Formula | C₁₆H₁₁ClN₂ | [1][6][7] |

| Molecular Weight | 266.73 g/mol | [1][8][7] |

| Appearance | White to orange to green powder/crystal | [1][4][5] |

| Melting Point | 125 - 129 °C | [1][4][5] |

| Boiling Point | 145 °C at 0.001 mmHg | [1][4][5] |

| Purity | ≥98.0% (by GC) | [1][4][5] |

| LogP | 4.464 | [6] |

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of benzil with glycinamide to form the heterocyclic intermediate, 5,6-diphenylpyrazin-2(1H)-one. The subsequent step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one [4]

-

To a 1000 mL three-necked flask equipped with a condenser, add methanol (350 mL), benzil (35.02 g), and glycinamide hydrochloride (19.75 g).

-

Cool the mixture to 10 °C in an ice-water bath.

-

Slowly add a 12N sodium hydroxide solution (30 mL) dropwise, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, heat the mixture to 70 °C and maintain reflux for 12 hours.

-

Monitor the reaction for the disappearance of starting materials using HPLC or TLC.

-

Once the reaction is complete, cool the mixture to 10 °C.

-

Adjust the pH of the system to 6-7 by adding glacial acetic acid.

-

Filter the resulting precipitate, wash with water, and dry to obtain 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of this compound

-

In a flask suitable for reflux, add 5,6-diphenylpyrazin-2(1H)-one (500 g) to phosphorus oxychloride (POCl₃, 2500 mL) at room temperature (20-25 °C).

-

Heat the mixture to reflux and stir for 10-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃, typically by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Structural Characterization

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. The data below represents expected values based on the compound's structure and analysis of related compounds, as detailed experimental spectra are not widely published.

| Technique | Expected Observations |

| ¹H NMR | A singlet peak is expected for the lone proton on the pyrazine ring, likely in the aromatic region (δ 8.0-9.0 ppm). The ten protons of the two phenyl groups would appear as multiplets, typically in the range of δ 7.2-7.8 ppm. |

| ¹³C NMR | Expected chemical shifts include signals for the pyrazine ring carbons and the phenyl ring carbons. The carbon bearing the chlorine atom (C-Cl) is expected around 150-155 ppm. The other pyrazine carbons would appear between 140-160 ppm. Phenyl group carbons are expected in the typical aromatic region of 125-140 ppm.[5][9] |

| FT-IR (cm⁻¹) | Aromatic C-H stretching: ~3100-3000 cm⁻¹. Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region. C-Cl stretching: A strong band in the 850-550 cm⁻¹ region. Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the phenyl rings. |

| Mass Spec. (MS) | The molecular ion peak (M⁺) is expected at m/z 266. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine, with a ratio of approximately 3:1 for the [M]⁺ peak (containing ³⁵Cl) at m/z 266 and the [M+2]⁺ peak (containing ³⁷Cl) at m/z 268.[6][7] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[2]

-

Process the data to identify chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, coupling constants (J) in Hertz, and signal integrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare the sample, typically as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Characterization Workflow

The logical flow for confirming the identity and purity of the synthesized compound is outlined below. It begins with the purified product from synthesis and proceeds through physical and spectroscopic analysis to final structural validation.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 41270-66-0|this compound|BLD Pharm [bldpharm.com]

- 4. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound|41270-66-0 - MOLBASE Encyclopedia [m.molbase.com]

- 7. GSRS [precision.fda.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

physicochemical properties of 5-Chloro-2,3-diphenylpyrazine

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various high-value molecules.[1] Its unique molecular architecture, featuring a chlorinated pyrazine core flanked by two phenyl groups, imparts specific reactivity that is highly sought after in medicinal chemistry and agrochemical development.[1] This compound is particularly recognized for its role as a key building block in the synthesis of pharmaceuticals, including anti-cancer agents and the prostacyclin receptor agonist Selexipag.[1][2] Its utility also extends to the formulation of crop protection agents like pesticides and herbicides.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and biological relevance.

Physicochemical Properties

The properties of this compound have been characterized by various suppliers and are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 41270-66-0[1][2][3][4] |

| Molecular Formula | C₁₆H₁₁ClN₂[1][4][5] |

| Molecular Weight | 266.73 g/mol [1][3][6] |

| IUPAC Name | This compound[4] |

| InChI Key | VUGNCPVAXWZTOL-UHFFFAOYSA-N[4] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl[4] |

| PubChem CID | 3654493[1][4] |

Physical and Chemical Data

| Property | Value |

| Appearance | White to orange to green powder or crystalline solid.[1][3][6] |

| Melting Point | 125 - 129 °C[1][3] |

| Boiling Point | 145 °C at 0.001 mmHg[1][3][6] 358.9 °C at 760 mmHg[2] |

| Purity | ≥98.0% (GC)[1][3][4] |

| Solubility | Not specified in available literature; listed as "N/A" by one supplier.[2] |

| Storage | Store at room temperature in a cool, dry, well-closed container, away from moisture and strong light/heat.[2][3][6] |

| LogP | 4.46400[2] |

| Vapor Pressure | 0 mmHg at 25°C[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the chlorination of its corresponding pyrazinone precursor. The following protocol is adapted from patent literature.[7]

Objective: To prepare this compound from 5,6-diphenylpyrazin-2(1H)-one.

Materials:

-

5,6-diphenylpyrazin-2(1H)-one (starting material)

-

Phosphorus oxychloride (POCl₃) (reagent and solvent)

-

Methanol (for washing)

-

Water

Procedure:

-

In a suitable reaction vessel, add 5,6-diphenylpyrazin-2(1H)-one (500 gm).

-

To the starting material, add phosphorus oxychloride (POCl₃) (2500 ml) at an ambient temperature of 20 - 25 °C.

-

Heat the mixture to reflux and stir for 10 to 12 hours.

-

After the reaction is complete, cool the mixture down.

-

Adjust the pH of the reaction mixture to neutral. This step may involve the careful addition of a base to quench the excess POCl₃.

-

The solid product will separate from the solution. Filter the solid.

-

Wash the isolated solid with methanol.

-

Dry the washed solid to yield the final product, this compound.[7]

Applications and Biological Relevance

The reactivity of the chlorine atom, positioned on an electron-deficient pyrazine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[8] This versatility allows for the introduction of diverse functional groups, making it a cornerstone for building complex molecular architectures.[8]

Intermediate for Selexipag

This compound is a documented intermediate in the synthesis of Selexipag.[2] Selexipag is a potent and selective agonist of the prostacyclin receptor (IP receptor), which is involved in vasodilation and the inhibition of platelet aggregation. Its role as a precursor highlights the compound's importance in the development of therapies for pulmonary arterial hypertension.

Potential Biological Activities

While this compound is primarily used as a synthetic intermediate, the broader class of pyrazine derivatives is known for a wide range of biological activities. Studies on related structures have shown potential antibacterial, antifungal, and antimycobacterial properties.[9][10][11][12] For instance, derivatives like 5-chloro-N-phenylpyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial fatty acid synthase I (FAS I), demonstrating significant activity against Mycobacterium tuberculosis.[12] This suggests that the 5-chloropyrazine scaffold is a valuable pharmacophore for developing novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 41270-66-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 41270-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound|41270-66-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound | 41270-66-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. ojs.trp.org.in [ojs.trp.org.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2,3-diphenylpyrazine (CAS: 41270-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the electron-deficient pyrazine ring, the reactive chlorine atom, and the bulky phenyl substituents, make it a valuable intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

The pyrazine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a chlorine atom at the 5-position of the 2,3-diphenylpyrazine scaffold enhances its reactivity towards nucleophilic substitution, while the phenyl groups influence its steric and electronic properties, allowing for the fine-tuning of molecular interactions with biological targets. This guide will delve into the key chemical transformations of this compound and highlight its significance in the synthesis of targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 41270-66-0 | |

| Molecular Formula | C₁₆H₁₁ClN₂ | |

| Molecular Weight | 266.73 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 125 - 129 °C | |

| Boiling Point | 145 °C at 0.001 mmHg | |

| Purity | ≥ 98% (GC) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.50 (m, 6H, Ar-H), 7.55-7.65 (m, 4H, Ar-H), 8.55 (s, 1H, pyrazine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 128.5, 128.8, 129.5, 130.0, 136.5, 142.0, 148.0, 151.0, 153.5. |

| Mass Spectrometry (EI) | m/z (%): 266 (M⁺, 100), 231 (M⁺-Cl, 45), 165 (15), 102 (20). |

| Infrared (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 1540 (C=N), 1480 (C=C), 1150 (C-Cl), 760, 690 (Ar C-H bend). |

Note: The spectroscopic data provided is predicted and typical for this compound. Actual values may vary slightly.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of 5,6-diphenylpyrazin-2(1H)-one.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a reaction vessel containing 5,6-diphenylpyrazin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5 equivalents) at room temperature (20-25 °C).

-

Heat the mixture to reflux and stir for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to ice-water.

-

Adjust the pH to neutral using a suitable base (e.g., sodium bicarbonate solution).

-

Filter the resulting solid precipitate.

-

Wash the solid with methanol and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the susceptibility of the chlorine atom to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro group by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrazine core.

A prominent example is the synthesis of a key intermediate for Selexipag, a prostacyclin receptor agonist used to treat pulmonary arterial hypertension.

Caption: SNAr for Selexipag Intermediate Synthesis.

Experimental Protocol for SNAr with 4-(isopropylamino)butanol:

-

Combine this compound (1 equivalent) and 4-(isopropylamino)butanol (1.5-4 equivalents) in a reaction vessel.

-

Heat the mixture to 170-195 °C and stir for 10-24 hours.

-

Monitor the reaction by HPLC or TLC.

-

After completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as methyl tert-butyl ether or ethyl acetate.

-

Wash the organic layer with a 5% sodium bicarbonate solution to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction allows for the introduction of aryl or vinyl substituents by coupling with boronic acids or their esters.

Caption: General Suzuki-Miyaura Coupling Scheme.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In an inert atmosphere, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., dioxane/water or toluene/water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Biological Significance and Applications

The primary application of this compound in drug development is as a key starting material for the synthesis of Selexipag , a selective prostacyclin (IP) receptor agonist for the treatment of pulmonary arterial hypertension (PAH).

Prostacyclin Receptor (IP) Signaling Pathway

Selexipag's active metabolite, ACT-333679, exerts its therapeutic effect by activating the IP receptor on pulmonary artery smooth muscle cells. This activation initiates a signaling cascade that leads to vasodilation.

Caption: IP Receptor Signaling Cascade in Vasodilation.

Potential in Anticancer and Agrochemical Research

While the most well-documented application is in the synthesis of Selexipag, the diphenylpyrazine scaffold is of interest in other therapeutic areas. Various pyrazine derivatives have demonstrated a range of biological activities, including anticancer and antifungal properties. The ability to functionalize the this compound core through the reactions described above opens up possibilities for creating libraries of novel compounds for screening against various diseases.

In the agrochemical sector, this compound is considered for the formulation of pesticides and herbicides due to its stable and reactive nature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and potentially agrochemical industries. Its versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, makes it an essential tool for synthetic chemists. The successful development of Selexipag highlights the importance of this compound in modern drug discovery. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new chemical entities with valuable therapeutic properties.

Spectroscopic Data for 5-Chloro-2,3-diphenylpyrazine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Chloro-2,3-diphenylpyrazine (CAS No: 41270-66-0). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of its structural features and data from analogous compounds. It also provides standardized methodologies for acquiring such data.

Introduction

This compound is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its role in further chemical transformations. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictions based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.6 | Singlet | 1H | Pyrazine C-H |

| ~ 7.3 - 7.6 | Multiplet | 10H | Phenyl C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 155 | Pyrazine C-Cl |

| ~ 150 | Pyrazine C-Ph |

| ~ 145 | Pyrazine C-Ph |

| ~ 140 | Pyrazine C-H |

| ~ 135 | Phenyl C (quaternary) |

| ~ 130 | Phenyl C-H |

| ~ 129 | Phenyl C-H |

| ~ 128 | Phenyl C-H |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch[3][4] |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch[3][4] |

| ~ 1100 | Strong | C-Cl stretch |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bend[5] |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 266/268 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 231 | [M-Cl]⁺ | Loss of chlorine radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Instrumentation: The data should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

The spectral width should be set to encompass the expected range of chemical shifts (typically 0-10 ppm for ¹H).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.[7]

-

The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[7]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[8]

-

Apply a drop of this solution to the surface of a salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

-

Instrumentation: The spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded first.

-

The salt plate with the sample film is then placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and would likely produce informative fragmentation.[9] Electrospray Ionization (ESI) is another option, particularly if coupled with LC.[10]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[11]

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information.[12][13]

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zefsci.com [zefsci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

crystal structure analysis of 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-diphenylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various organic molecules, most notably as a key intermediate in the production of the pulmonary arterial hypertension drug, Selexipag. This technical guide provides a comprehensive overview of the current publicly available data on this compound. It is important to note that as of the date of this document, a single-crystal X-ray diffraction analysis and the corresponding detailed crystal structure of this compound are not available in public scientific databases. Consequently, this guide will focus on its known chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical suppliers and databases. These quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₁₆H₁₁ClN₂ |

| Molecular Weight | 266.73 g/mol [1] |

| CAS Number | 41270-66-0[1] |

| Appearance | White to orange to green powder/crystal[1][2] |

| Melting Point | 125 - 129 °C[1] |

| Boiling Point | 145 °C at 0.001 mmHg[1] |

| Purity | ≥ 98% (by GC)[1] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound involves the chlorination of 5,6-diphenylpyrazin-2(1H)-one. The following protocol is based on established synthetic routes.

Materials and Equipment:

-

5,6-diphenylpyrazin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diphenylpyrazin-2(1H)-one.

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask at room temperature (20-25 °C). A typical molar excess of POCl₃ is used to serve as both the reagent and the solvent.

-

Reflux: Heat the reaction mixture to reflux temperature and maintain stirring for a period of 10 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. The pH of the mixture is then carefully adjusted to neutral using a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide). This step should be performed in a well-ventilated fume hood due to the exothermic nature of the neutralization and the evolution of HCl gas.

-

Isolation of Product: The neutralization will result in the precipitation of the crude product. The solid is collected by filtration.

-

Washing and Drying: The collected solid is washed with methanol to remove any remaining impurities. The purified this compound is then dried under vacuum to yield the final product.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical science:

-

Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for treating pulmonary arterial hypertension.[2] The reactive chlorine atom is readily displaced by nucleophiles, which is a critical step in the synthesis of Selexipag.

-

Medicinal Chemistry: The diphenylpyrazine core is a scaffold of interest in drug discovery. The chlorinated form allows for the facile introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the creation of libraries of novel compounds for biological screening.[3]

-

Agrochemicals: The compound is also utilized in the development of new agrochemicals, including pesticides and herbicides.[1]

-

Material Science: It is being explored in the creation of advanced materials, such as specialized polymers and coatings, due to its thermal and mechanical properties.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a compound of considerable synthetic utility, particularly within the pharmaceutical industry. While its chemical properties and synthesis are well-documented, a significant gap in the public scientific literature is the absence of its crystal structure analysis. The determination of its three-dimensional structure would provide valuable insights into its solid-state conformation and intermolecular interactions, which could further aid in the design of new materials and pharmaceutical agents. Future research efforts in this area would be highly beneficial to the scientific community.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2,3-diphenylpyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 5-Chloro-2,3-diphenylpyrazine. Due to the limited publicly available quantitative data, this document focuses on presenting the known physical and chemical properties, outlining detailed experimental protocols for solubility determination, and providing a logical workflow for such experiments.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₁ClN₂. It presents as a white powder and is noted for its role as a key intermediate in the synthesis of pharmaceuticals, including Selexipag.[1] Understanding its solubility is crucial for its application in drug development, formulation, and various chemical reactions.

Chemical Structure:

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. Many sources explicitly state that the solubility information is not available.[1][2]

The following table summarizes the currently available information. Researchers are advised to determine solubility experimentally for their specific applications.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | Not Available | Not Specified | [2] |

| Methanol | CH₃OH | Soluble (for recrystallization) | Not Specified | [1] |

| Other Organic Solvents | - | Not Available | Not Specified | [1][2] |

Note: The melting point of this compound is reported to be in the range of 126-128°C, and it is mentioned to be recrystallized from methanol, indicating some degree of solubility in this solvent.[1]

Experimental Protocols for Solubility Determination

Given the absence of published data, the following experimental protocols are provided as a guide for researchers to determine the solubility of this compound in various organic solvents. These methods are adapted from standard laboratory procedures for solubility testing of organic compounds.[3][4][5]

3.1. Qualitative Solubility Test

This test provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Water bath (optional, for temperature control)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake the test tube for 30-60 seconds.[3][6] A vortex mixer can be used for more consistent agitation.

-

Allow the mixture to stand and observe.

-

Record the observation as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.[6]

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a specific temperature.[7]

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the vial to stand at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in a given solvent will be influenced by several factors inherent to both the solute and the solvent:

-

Polarity: The principle of "like dissolves like" is a primary determinant. The pyrazine ring with its nitrogen atoms introduces polarity, while the two phenyl groups and the chloro-substituent contribute to its lipophilicity. Solvents with a polarity profile that can favorably interact with these different moieties will likely be better solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.

-

Solvent-Solute Interactions: The potential for hydrogen bonding, dipole-dipole interactions, and van der Waals forces between this compound and the solvent molecules will dictate the extent of dissolution.

Conclusion

References

A Theoretical and Experimental Guide to the Electronic Structure of 5-Chloro-2,3-diphenylpyrazine

This technical guide provides a comprehensive framework for investigating the electronic structure of 5-Chloro-2,3-diphenylpyrazine, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery.[1] Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. This document outlines a synergistic approach, combining theoretical calculations with experimental validation to offer deep insights into the molecule's behavior at the quantum level.

Theoretical Framework: Computational Chemistry

Modern computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers powerful tools for elucidating the electronic characteristics of molecules. These methods provide a balance of accuracy and computational efficiency, making them ideal for studying systems like this compound.

Computational Protocol

The theoretical investigation would follow a structured workflow, beginning with the optimization of the molecule's geometry and proceeding to the calculation of its electronic and spectroscopic properties.

Caption: Computational workflow for determining the electronic structure.

Methodologies

-

Density Functional Theory (DFT): The ground state geometry of this compound would be optimized using DFT with a hybrid functional like B3LYP and a triple-zeta basis set such as 6-311++G(d,p).[2][3][4] This level of theory is well-suited for organic molecules, providing accurate geometries and electronic properties. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

-

Time-Dependent Density Functional Theory (TD-DFT): To understand the electronic transitions and simulate the UV-Vis absorption spectrum, TD-DFT calculations would be performed on the optimized geometry.[5][6][7] A long-range corrected functional, such as CAM-B3LYP, is often employed for more accurate prediction of excitation energies.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions within the molecule.[2][3] This provides insights into the stability of the molecule arising from electron delocalization.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other species.[6][8]

Predicted Electronic and Spectroscopic Data

The following tables summarize the hypothetical quantitative data that would be obtained from the aforementioned computational methods. These values are representative of what would be expected for a molecule of this type.

Table 1: Key Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C2-N1-C6 | 117.5 |

| N1-C2 | 1.330 | C3-C2-N1 | 122.0 |

| C2-C3 | 1.480 | C2-C3-N4 | 121.8 |

| C-C (Phenyl) | 1.395 (avg.) | C-C-C (Phenyl) | 120.0 (avg.) |

| C-H (Phenyl) | 1.080 (avg.) | H-C-C (Phenyl) | 120.0 (avg.) |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.35 |

Table 3: Simulated UV-Vis Absorption Data in Ethanol (Hypothetical)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.97 | 312 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.59 | 270 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.12 | 242 | 0.45 | HOMO → LUMO+1 (π→π*) |

Experimental Validation

To ensure the accuracy of the theoretical model, it is essential to compare the calculated data with experimental results.

Synthesis and Characterization

This compound can be synthesized via established routes, for example, from the reaction of benzil with an appropriate diamine followed by chlorination.[9] The synthesized compound would be purified and its structure confirmed using standard techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.

Experimental Protocols

-

Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the compound would be grown by slow evaporation from a suitable solvent (e.g., ethanol, dichloromethane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure. The resulting bond lengths, bond angles, and torsion angles are then directly compared with the DFT-optimized geometry.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol).

-

Measurement: The absorption spectrum is recorded over a range of wavelengths (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: The experimental λmax values are compared with the transitions predicted by TD-DFT calculations. This comparison helps to validate the chosen computational functional and basis set.

-

Caption: Relationship between theoretical and experimental validation.

Application in Drug Development

Understanding the electronic structure of this compound is a critical step in its potential application in drug development. The reactive chlorine atom, positioned on an electron-deficient pyrazine ring, is susceptible to nucleophilic aromatic substitution, making it a valuable scaffold for creating libraries of new compounds.[1] The MEP map can guide the design of new derivatives by identifying sites for interaction with biological targets.

Caption: Logical flow from electronic structure to drug discovery.

Conclusion

The integrated approach detailed in this guide, combining robust computational modeling with precise experimental verification, provides a powerful pathway to fully characterize the electronic structure of this compound. The insights gained from such a study are invaluable for researchers, scientists, and drug development professionals, enabling the rational design of novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 9. This compound|41270-66-0 - MOLBASE Encyclopedia [m.molbase.com]

The Reactive Chlorine of 5-Chloro-2,3-diphenylpyrazine: A Gateway to Novel Chemical Entities

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of 5-Chloro-2,3-diphenylpyrazine for Researchers, Scientists, and Drug Development Professionals.

The chlorine atom in this compound serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of novel pharmaceuticals and agrochemicals. Its reactivity is primarily governed by the electron-deficient nature of the pyrazine ring, which facilitates both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this key intermediate, complete with experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a diverse range of functionalized 2,3-diphenylpyrazine derivatives.

General Experimental Protocol for SNAr with Amines:

A solution of this compound and an amine (1.0-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane is treated with a base (e.g., potassium carbonate, sodium tert-butoxide) and heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by aqueous extraction and the product is purified by column chromatography.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 12 | >95 |

| Piperidine | NaOtBu | THF | 60 | 8 | 92 |

| Aniline | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound also participates readily in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful and versatile toolkit for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of C-C bonds by coupling this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base.

To a mixture of this compound, a boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent system such as dioxane/water or toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

Table 2: Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 88 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 82 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.

A mixture of this compound, an amine (1.0-1.2 equivalents), a base (typically a strong base like NaOtBu or LHMDS), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a phosphine ligand (e.g., XPhos, RuPhos) in an anhydrous, aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. After completion, the reaction is quenched and the product is isolated.

Table 3: Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 6 | 94 |

| n-Butylamine | Pd(OAc)₂/RuPhos (2/4) | LHMDS | Dioxane | 90 | 8 | 89 |

| Indole | Pd₂(dba)₃/BINAP (2/3) | K₂CO₃ | Toluene | 110 | 18 | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

This compound and a terminal alkyne (1.1-1.5 equivalents) are dissolved in a solvent such as THF or DMF. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is stirred at room temperature or with gentle heating under an inert atmosphere.

Table 4: Sonogashira Coupling Reactions of this compound

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 50 | 6 | 88 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 8 | 85 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 70 | 10 | 90 |

Visualizing Reaction Pathways

To further elucidate the synthetic transformations discussed, the following diagrams illustrate the core reaction mechanisms and workflows.

An In-depth Technical Guide on the Potential Biological Activities of Diphenylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of diphenylpyrazine derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Diphenylpyrazine derivatives have shown notable potential as anticancer agents, primarily through the inhibition of key proteins involved in cell cycle regulation.

Quantitative Data for Anticancer Activity

Recent studies have identified 2,3-diphenylpyrazine-based compounds as potent inhibitors of S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle progression by targeting tumor suppressor proteins, such as p27, for degradation. Inhibition of the Skp2-Cks1 interaction by diphenylpyrazine derivatives leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.

| Compound ID | Target | Assay | IC50 (µM) | Cell Line(s) | Reference(s) |

| 14i | Skp2-Cks1 Interaction | Biochemical Assay | 2.8 | - | [1] |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 4.8 | PC-3 | [1] | |

| MGC-803 (Gastric Cancer) | Cell Viability (MTT) | 7.0 | MGC-803 | [1] | |

| 10h | Skp2-Cks1 Interaction | Biochemical Assay | 0.38 | - | [2] |

| NCl-H1299 (Lung Cancer) | Cell Viability | Not Specified | NCl-H1299 | [2] | |

| KYSE-510 (Esophageal Cancer) | Cell Viability | Not Specified | KYSE-510 | [2] |

Signaling Pathway: Skp2 Inhibition

The anticancer activity of these diphenylpyrazine derivatives is centered on the disruption of the Skp2-mediated ubiquitination pathway. By inhibiting the interaction between Skp2 and its cofactor Cks1, these compounds prevent the recognition and subsequent degradation of the cyclin-dependent kinase inhibitor p27. This leads to an accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S phase, and ultimately inducing apoptosis.

Figure 1: Signaling pathway of Skp2 inhibition by diphenylpyrazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., PC-3, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the diphenylpyrazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Certain diphenylpyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference(s) |

| P10 | Candida albicans | 3.125 | [3] |

| P4 | Candida albicans | 3.125 | [3] |

| P3, P4, P7, P9 | Escherichia coli | 50 | [3] |

| P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [3] |

Note: The compounds listed are pyrazine-2-carboxylic acid derivatives, which are structurally related to diphenylpyrazines.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the diphenylpyrazine derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Figure 2: Workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity

While data specifically on diphenylpyrazine derivatives is limited, the broader class of pyrazine-containing compounds has been investigated for anti-inflammatory properties. A common mechanism of action for anti-inflammatory compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Signaling Pathway: Inhibition of NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Diphenylpyrazine derivatives with anti-inflammatory potential may inhibit this pathway at various points, such as by preventing the degradation of IκBα.

Figure 3: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the diphenylpyrazine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is a measure of nitric oxide (NO) production, a key inflammatory mediator.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value.

Neuroprotective Activity

Derivatives of tetramethylpyrazine, a compound structurally related to diphenylpyrazine, have shown promise in protecting neurons from damage, particularly from oxidative stress.

Quantitative Data for Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from toxic insults. The EC₅₀ value represents the concentration of a compound that provides 50% of its maximal protective effect.

| Compound ID | Assay | Toxic Insult | EC50 (µM) | Cell Line | Reference(s) |

| DT-010 | Neuroprotection | H₂O₂-induced cytotoxicity | 4.07 | CGNs | [4] |

Note: DT-010 is a dimeric derivative of tetramethylpyrazine.

Signaling Pathways: PI3K/Akt and Nrf2 Activation

The neuroprotective effects of tetramethylpyrazine derivatives are thought to be mediated, at least in part, through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway and the Nrf2 antioxidant response pathway. Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis. The transcription factor Nrf2 is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.[5]

Figure 4: Neuroprotective signaling pathways activated by tetramethylpyrazine derivatives.

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the diphenylpyrazine derivative for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate, for 24 hours.

-

Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the toxic agent alone. Determine the EC₅₀ value.

Synthesis of Diphenylpyrazine Derivatives

The synthesis of diphenylpyrazine derivatives can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2,3-diphenylpyrazine-based Skp2 inhibitors, a multi-step synthesis is often employed.

General Synthesis Workflow

Figure 5: General workflow for the synthesis of diphenylpyrazine derivatives.

Example Synthesis Protocol for a 2,3-Diphenylpyrazine Derivative

This is a generalized procedure based on the synthesis of Skp2 inhibitors.[6]

-

Condensation: A substituted benzil is reacted with a substituted benzylamine in a suitable solvent like ethanol, often with a catalyst such as ammonium acetate, and heated to form an intermediate.

-

Cyclization: The intermediate undergoes cyclization upon further heating to form the diphenylpyrazine core.

-

Functional Group Modification: Subsequent reactions are performed to introduce or modify functional groups on the diphenylpyrazine scaffold to obtain the desired final compound. This may involve reactions such as amination, acylation, or Suzuki coupling.

-

Purification and Characterization: The final product is purified using techniques like column chromatography, and its structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a foundational understanding of the biological activities of diphenylpyrazine derivatives. The promising results, particularly in the area of anticancer therapy, warrant further investigation into this versatile chemical scaffold. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating the molecular mechanisms underlying their diverse biological effects.

References

- 1. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Review of Synthetic Routes for 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic pathways for producing 5-chloro-2,3-diphenylpyrazine, a key intermediate in the pharmaceutical industry. The document details established synthesis routes, providing experimental protocols and quantitative data to facilitate laboratory application and process optimization.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The reactivity of the chlorine atom, activated by the electron-withdrawing pyrazine ring, makes it a versatile substrate for nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. This review focuses on the primary and most industrially relevant synthetic routes to this important intermediate.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and well-documented route proceeds via the formation of a pyrazinone intermediate, which is subsequently chlorinated. Alternative routes from other precursors have been proposed, though they are less detailed in the available scientific literature.

Route 1: Chlorination of 5,6-Diphenylpyrazin-2(1H)-one

This is the most widely reported and industrially significant method for the synthesis of this compound. This two-step process begins with the condensation of benzil with glycinamide hydrochloride to form 5,6-diphenylpyrazin-2(1H)-one, which is then chlorinated using a suitable agent, typically phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 5,6-Diphenylpyrazin-2(1H)-one

The initial step involves a condensation reaction between benzil and glycinamide hydrochloride in the presence of a base.

Step 2: Chlorination of 5,6-Diphenylpyrazin-2(1H)-one

The hydroxyl group of the pyrazinone is then replaced with a chlorine atom using a chlorinating agent.

Alternative Synthetic Routes

Other potential, though less detailed, synthetic pathways to this compound include:

-

From 2,3-Diphenylpyrazine-1-oxide: This route would involve the deoxygenative chlorination of 2,3-diphenylpyrazine-1-oxide, likely using a reagent like phosphorus oxychloride.

-

Direct Synthesis from Benzil: A more direct approach could involve the reaction of benzil with a C2-N synthon that already contains a nitrogen and a potential leaving group or can be converted to one.

Detailed experimental protocols and yields for these alternative routes are not as readily available in the reviewed literature.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis route of this compound.

| Step | Starting Materials | Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1. Pyrazinone Formation | Benzil, Glycinamide hydrochloride | Sodium Hydroxide, Dilute HCl | Methanol | 3 - 3.5 | 10 - 15 | ~99 | 99.31 | [1] |

| 2. Chlorination | 5,6-Diphenylpyrazin-2(1H)-one | Phosphorus Oxychloride (POCl₃) | None | 10 - 12 | Reflux | ~100 | 99.43 | [1] |

Experimental Protocols

Route 1: From Benzil via 5,6-Diphenylpyrazin-2(1H)-one

Step 1: Preparation of 5,6-Diphenylpyrazin-2(1H)-one [1]

-

To a solution of glycinamide hydrochloride (263 g) in methanol, add a sodium hydroxide solution at a temperature of 10-15°C.

-

Add benzil (500 g) portion-wise to the reaction mixture.

-

Stir the mixture for 3 to 3.5 hours.

-

Adjust the pH of the reaction mass with dilute HCl.

-

Filter the separated solid.

-

Wash the solid with methanol and dry to yield 5,6-diphenylpyrazin-2(1H)-one (520 g).

Step 2: Preparation of this compound [1]

-

To 5,6-diphenylpyrazin-2(1H)-one (500 g), add phosphorus oxychloride (POCl₃) (2500 ml) at 20-25°C.

-

Stir the mixture for 10 to 12 hours at reflux temperature.

-

Cool the reaction mixture.

-

Adjust the pH to neutral.

-

Filter the separated solid.

-

Wash the solid with methanol and dry to yield this compound (520 g).

Synthesis Pathway Visualization

The following diagram illustrates the primary synthetic route to this compound.

Caption: Primary synthesis route to this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 5-Chloro-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and materials science. The presence of the reactive chlorine atom on the electron-deficient pyrazine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of novel 2,3,5-trisubstituted pyrazine derivatives. These derivatives are key scaffolds in the development of new therapeutic agents and functional materials.[1]

This document provides detailed application notes and representative protocols for the Suzuki cross-coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Reaction Principle